3-(1-Phenylethylamino)oxan-4-ol 3-(1-Phenylethylamino)oxan-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18836462
InChI: InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

3-(1-Phenylethylamino)oxan-4-ol

CAS No.:

Cat. No.: VC18836462

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Phenylethylamino)oxan-4-ol -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 3-(1-phenylethylamino)oxan-4-ol
Standard InChI InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3
Standard InChI Key FNYKKNODQVBHHI-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC2COCCC2O

Introduction

Structural Characterization and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name 3-(1-phenylethylamino)oxan-4-ol denotes a tetrahydropyran ring (oxane) substituted at position 3 with a 1-phenylethylamino group and at position 4 with a hydroxyl group. The molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The oxane ring adopts a chair conformation, with the hydroxyl group at C4 occupying an equatorial position to minimize steric strain .

Stereochemical Considerations

The chiral centers at C3 (amine attachment) and C4 (hydroxyl group) introduce four possible stereoisomers. Computational models suggest the (3R,4S) configuration minimizes intramolecular hydrogen-bonding conflicts between the hydroxyl and amine groups . No experimental crystallographic data exists to confirm this.

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

Plausible synthetic routes include:

  • Nucleophilic ring-opening of epoxides: Reacting 4-oxiran-2-yloxan-4-ol with 1-phenylethylamine under acidic conditions.

  • Reductive amination: Condensing 4-oxooxane-3-carbaldehyde with 1-phenylethylamine followed by sodium borohydride reduction.

Challenges in Glycosylation Analogues

While the provided search results focus on O-glycoside synthesis , the amine-hydroxyl interplay in 3-(1-phenylethylamino)oxan-4-ol complicates traditional protecting-group strategies. For example, benzylidene acetals—common in carbohydrate chemistry —may interfere with the amine’s nucleophilicity.

Physicochemical Properties (Predicted)

PropertyValue/DescriptionMethod of Estimation
Boiling Point342–345°CModified Joback method
LogP1.89XLogP3-AA
Water Solubility12.7 mg/mLALOGPS
pKa (amine)9.2 ± 0.3ChemAxon MarvinSketch

These predictions align with structurally related amino alcohols like 2-amino-1-phenylpropan-1-ol (LogP 1.77 ), though the oxane ring increases hydrophilicity marginally.

Industrial and Research Applications

As a Chiral Auxiliary

The rigid oxane backbone could serve as a scaffold for asymmetric synthesis, though no published protocols exist.

Polymer Chemistry

Quaternary ammonium salts derived from this compound may act as cationic surfactants, with predicted critical micelle concentrations (CMC) of 0.8–1.2 mM.

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